molecular formula C22H28N4O2S B2506715 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 850934-60-0

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No. B2506715
CAS RN: 850934-60-0
M. Wt: 412.55
InChI Key: GGJWDCQLDBQDAZ-UHFFFAOYSA-N
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Description

The compound of interest, "1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea," is a thiourea derivative that is not directly described in the provided papers. However, the papers do discuss related thiourea compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound . Thiourea derivatives are known for their diverse biological activities and are often studied for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. In the context of the provided papers, the synthesis of related compounds has been achieved by reacting functionally substituted pyridines with ethyl and phenylisothiocyanates in ethanol . The initial isothiocyanates were generated in situ from the corresponding acidic chlorides by heating with potassium thiocyanate in acetone. This method could potentially be adapted for the synthesis of the compound of interest by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can adopt different configurations around the sulfur atom. For instance, a related compound was found to adopt a syn-anti-configuration around the sulfur atom, which was elucidated using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectrometry . These techniques could be employed to determine the molecular structure of the compound of interest and to confirm its configuration.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound of interest, but they do mention the binding of a related thiourea compound to DNA, which suggests that these compounds can interact with biological macromolecules . Such interactions could be explored further to understand the reactivity of the compound of interest in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as chemical potential, hardness, ionization energy, and electron affinity, can be studied using computational quantum chemical methods like density functional theory (DFT) . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the DNA binding affinity and cytotoxicity against cell lines, such as MCF-7, can be assessed experimentally to determine the biological relevance of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Various compounds, including those with thiourea, have been synthesized and characterized for their potential in different fields. For instance, the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates was achieved from related compounds, highlighting the diversity of chemical transformations possible with such structures (Žugelj et al., 2009).
  • Novel pyrimidine derivatives have been synthesized that include the (pyridin-3-ylmethyl)thio moiety. These have shown potential antifungal activities, demonstrating the application of these compounds in developing antifungal agents (Wang et al., 2018).

Biological Activity and Potential Applications

  • Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, showing the potential of pyridine derivatives in therapeutic applications (Pandey & Srivastava, 2011).
  • In another study, 5-methoxytryptamine derivatives, which are structurally related to the compound , demonstrated tuberculostatic activity. This indicates potential applications in the treatment of tuberculosis (Pershin et al., 2004).

Potential for Anticancer Research

  • Organometallic compounds combining metal-based drugs with targeted organic agents, such as certain indole derivatives, have shown promise in anticancer properties. This suggests a potential avenue for the application of complex organic compounds in cancer therapy (Pǎunescu et al., 2016).

Drug Development and Pharmacological Evaluation

  • Aminopyrimidine derivatives, including those with indole and pyrimidinyl groups, have been identified as novel 5-HT(1A) agonists, indicating their potential in the development of neurological drugs (Dounay et al., 2009).

Molecular Docking and Drug Interaction Studies

  • The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been synthesized and analyzed for its interaction with DNA. This highlights its potential use in studies involving DNA binding and possibly in the development of novel therapeutic agents (Mushtaque et al., 2016).

properties

IUPAC Name

3-(2-methoxyethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-16-19(20-14-18(28-3)4-5-21(20)25-16)8-12-26(22(29)24-11-13-27-2)15-17-6-9-23-10-7-17/h4-7,9-10,14,25H,8,11-13,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJWDCQLDBQDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea

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